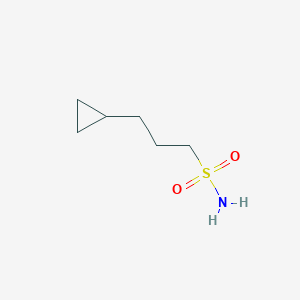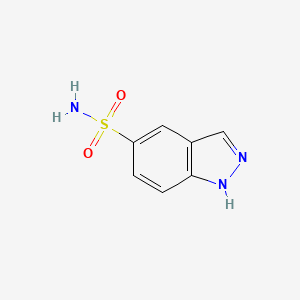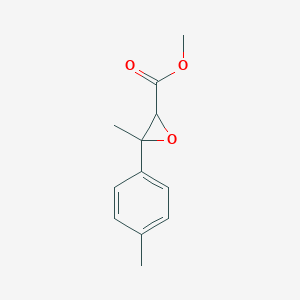![molecular formula C11H12IN3S B13204298 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine typically involves the reaction of 4-iodoaniline with thiocarbohydrazide under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 3-bromopropan-1-amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
- 3-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
- 3-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
Uniqueness
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Propriétés
Formule moléculaire |
C11H12IN3S |
|---|---|
Poids moléculaire |
345.20 g/mol |
Nom IUPAC |
3-[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C11H12IN3S/c12-9-5-3-8(4-6-9)11-15-14-10(16-11)2-1-7-13/h3-6H,1-2,7,13H2 |
Clé InChI |
NYQZFSUWGGQZEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)CCCN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



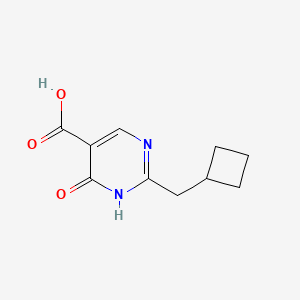
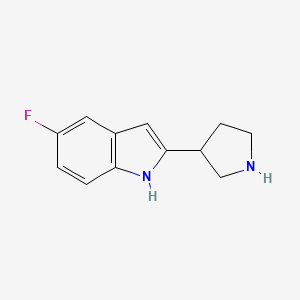
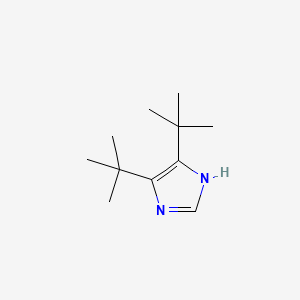
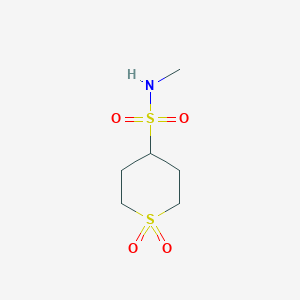
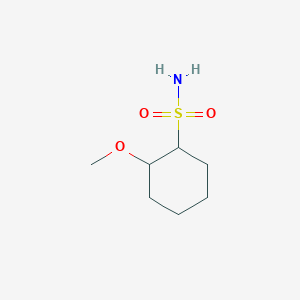
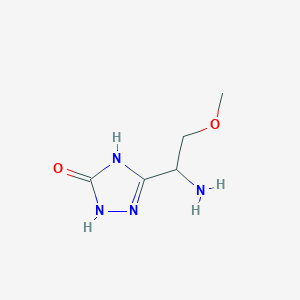
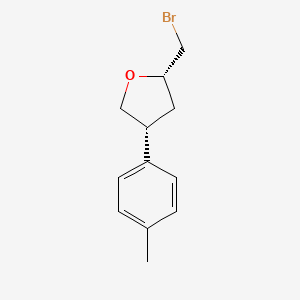
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)

![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
